molecular formula C10H14O B6174134 rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol CAS No. 188000-48-8

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Cat. No.: B6174134
CAS No.: 188000-48-8
M. Wt: 150.2
InChI Key:
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Description

rac-(1R,2S,3R,6R,7S)-tricyclo[5210,2,6]dec-8-en-3-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to achieve the desired tricyclic structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized tricyclic compounds.

Scientific Research Applications

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
  • rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene

Uniqueness

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar tricyclic compounds.

Properties

CAS No.

188000-48-8

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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